1-Chlorocyclopropane-1-carboxylic acid
Description
Significance of Halogenated Cyclopropane (B1198618) Carboxylic Acids in Organic Chemistry
Halogenated cyclopropane carboxylic acids are valuable building blocks in organic synthesis due to the unique combination of a strained ring system and the reactivity imparted by the halogen and carboxylic acid functionalities. The cyclopropane ring, with its inherent strain, is prone to ring-opening reactions, providing a pathway to various acyclic and cyclic compounds. The presence of a halogen atom introduces a site for nucleophilic substitution and other transformations.
These compounds serve as intermediates in the synthesis of a diverse range of molecules, including pharmaceuticals and agrochemicals. For instance, cyclopropane carboxylic acids are key components in the synthesis of synthetic pyrethroids, a class of insecticides. Furthermore, the introduction of halogens can modulate the biological activity and physical properties of molecules, making halogenated cyclopropanes attractive motifs in drug discovery. The study of these compounds also contributes to a deeper understanding of reaction mechanisms involving strained ring systems.
Overview of Research Trajectories for 1-Chlorocyclopropane-1-carboxylic acid
Research concerning this compound has followed several key trajectories. A significant area of investigation is its application as a precursor in the synthesis of more complex molecules. smolecule.com Its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene (B1197577), has spurred research into its potential biological activities and applications in plant biology. nih.gov
Synthetic chemists are exploring various methods to prepare this compound and its derivatives, as well as their utility in cycloaddition and ring-opening reactions to construct diverse molecular architectures. smolecule.comacs.org Computational studies, including molecular docking, are being employed to investigate its interactions with biological targets, such as enzymes involved in ethylene production. The unique electronic and steric properties of this molecule also make it a subject of interest for mechanistic studies in organic chemistry.
Structural Foundations and Their Influence on Reactivity
The chemical reactivity of this compound is profoundly influenced by its distinct structural features. The interplay between the strained cyclopropane ring and the electron-withdrawing effects of the chlorine and carboxylic acid groups creates a molecule with unique electronic and steric properties.
| Property | Value |
| Molecular Formula | C₄H₅ClO₂ |
| Molecular Weight | 120.53 g/mol |
| IUPAC Name | This compound |
| CAS Number | 108817-35-2 |
| SMILES | C1CC1(C(=O)O)Cl |
| InChIKey | RSSNICRIXPNUQK-UHFFFAOYSA-N |
| Data sourced from PubChem CID 14736974 nih.gov |
The cyclopropane ring is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. smolecule.com This strain arises from two main factors: angle strain and torsional strain. masterorganicchemistry.com The internal C-C-C bond angles of approximately 60° deviate significantly from the ideal tetrahedral angle of 109.5°, leading to inefficient orbital overlap and weakened C-C bonds. masterorganicchemistry.comwikipedia.org This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a key aspect of its reactivity.
The electron distribution in the cyclopropane ring is also unique. The C-C bonds have a higher p-character than typical alkane C-C bonds, giving them some resemblance to double bonds. This increased π-character influences the ring's reactivity, allowing it to participate in reactions typically associated with alkenes. In this compound, the substituents further modify this electron distribution.
The chlorine atom and the carboxylic acid group, both being electron-withdrawing, have a significant impact on the electronic properties and reactivity of the molecule. msu.edu The chlorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect. smolecule.com This effect increases the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack.
Structure
3D Structure
Properties
IUPAC Name |
1-chlorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSNICRIXPNUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108817-35-2 | |
| Record name | 1-chlorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Chlorocyclopropane 1 Carboxylic Acid
Established Laboratory Synthesis Routes
Cyclopropanation Reactions for Ring Formation with Integrated Functionalities
Cyclopropanation reactions are a cornerstone of cyclopropane (B1198618) synthesis. In the context of 1-chlorocyclopropane-1-carboxylic acid, these reactions ideally involve the formation of the three-membered ring with the simultaneous or sequential introduction of the chloro and carboxyl functionalities.
One patented approach describes a multi-step synthesis that culminates in a cyclization reaction to form a 1-chlorocyclopropane derivative. The process begins with alpha-acetyl-gamma-butyrolactone and sulfonyl chloride, proceeding through chlorination, ring cleavage, and then a crucial cyclization step to form the cyclopropane ring. A final chlorination step yields the target acyl chloride, which can be hydrolyzed to the carboxylic acid. google.com
While not specifically detailed for this compound, modern cyclopropanation methods often employ metal-catalyzed reactions of diazo compounds with alkenes. For instance, the reaction of a suitable chloro-substituted alkene with a diazoacetate ester in the presence of a rhodium or copper catalyst could potentially construct the desired framework. The choice of catalyst and reaction conditions would be critical to control stereoselectivity and yield.
Another relevant strategy is the Simmons-Smith reaction, which typically involves an organozinc carbenoid. A modification of this reaction using a chloro-substituted dihaloalkane could potentially be adapted for the synthesis of this compound derivatives.
The following table summarizes key aspects of representative cyclopropanation strategies.
| Cyclopropanation Method | Starting Materials | Key Reagents/Conditions | Product |
| Patented Multi-step Synthesis | alpha-Acetyl-gamma-butyrolactone, Sulfonyl chloride | Chlorination, Ring cleavage, Cyclization, Re-chlorination | 1-Chlorocyclopropanecarbonyl chloride |
| Catalytic Diazo Cyclopropanation | Chloro-substituted alkene, Diazoacetate ester | Rhodium or Copper catalyst | Ester of this compound |
| Modified Simmons-Smith Reaction | Alkene, Chloro-substituted dihaloalkane | Diethylzinc, Diiodomethane | 1-Chlorocyclopropane derivative |
Direct Halogenation of Cyclopropane Derivatives
Direct halogenation of a pre-formed cyclopropane ring offers a more convergent approach to this compound.
The direct chlorination of cyclopropane-1-carboxylic acid or its derivatives presents a straightforward route. Free radical chlorination of cyclopropane itself is known to produce chlorocyclopropane, suggesting that a similar approach with the carboxylic acid derivative could be feasible. wikipedia.org This would likely involve the use of a radical initiator and a chlorinating agent such as chlorine gas or sulfuryl chloride, under UV irradiation or thermal conditions. However, controlling the regioselectivity to favor chlorination at the C1 position, which is substituted with the carboxyl group, would be a significant challenge due to the potential for reaction at other positions on the ring.
N-Chlorosuccinimide (NCS) is a versatile reagent for the chlorination of various organic compounds, including activated aromatic systems. commonorganicchemistry.comisca.me Its application to the chlorination of cyclopropane-1-carboxylic acid, potentially under acidic catalysis, could offer a milder alternative to harsher chlorinating agents.
The table below outlines potential direct chlorination methods.
| Chlorination Method | Substrate | Chlorinating Agent | Potential Conditions |
| Free Radical Chlorination | Cyclopropane-1-carboxylic acid | Cl2 or SO2Cl2 | UV irradiation or heat, radical initiator |
| N-Chlorosuccinimide (NCS) Chlorination | Cyclopropane-1-carboxylic acid | N-Chlorosuccinimide | Acid catalysis |
A crucial intermediate in the synthesis and functionalization of carboxylic acids is the corresponding acyl chloride. The conversion of cyclopropane-1-carboxylic acid to its acyl chloride is a standard transformation. A patented process describes the synthesis of 1-chloro-cyclopropanecarbonyl chloride through a multi-step sequence involving chlorination, ring-opening, cyclization, and a final chlorination step. google.com More directly, cyclopropane-1-carboxylic acid can be treated with common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield cyclopropanecarbonyl chloride. This acyl chloride can then be a precursor for further transformations.
A rapid, one-pot synthesis of cyclopropane carbonyl chloride has been developed, highlighting the efficiency of this transformation. osti.gov
| Conversion Method | Starting Material | Reagent | Product |
| Direct Chlorination of Carboxylic Acid | Cyclopropane-1-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Cyclopropanecarbonyl chloride |
| Multi-step Patented Synthesis | alpha-Acetyl-gamma-butyrolactone | Sulfonyl chloride and other reagents | 1-Chlorocyclopropanecarbonyl chloride |
Photochemical Reactions for Chlorocyclopropane Intermediates
Photochemical reactions provide a powerful tool for the formation of reactive intermediates under mild conditions. The photoreaction of cyclopropane with chlorine gas is a known method for producing chlorocyclopropane. wikipedia.org This free-radical chain reaction, initiated by the photolytic cleavage of the Cl-Cl bond, could potentially be applied to cyclopropane-1-carboxylic acid. The regioselectivity of the hydrogen abstraction by the chlorine radical would be a key factor in determining the product distribution.
A photochemical strategy has also been developed for Michael addition reactions of cyclopropenes, indicating the utility of photochemistry in activating cyclopropane systems for further functionalization. chemrxiv.org While not a direct synthesis of the target molecule, this highlights the potential of photochemical methods in this area of chemistry.
Intramolecular Cyclization Approaches from Alkylation of Glycine Equivalents
Intramolecular cyclization reactions are highly effective for the construction of cyclic systems. The synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a structurally related natural product, often employs intramolecular cyclization strategies starting from glycine derivatives. researchgate.net A convenient route to ACC involves the bis-alkylation of a glycine-derived imine followed by global deprotection. researchgate.net A similar strategy could be envisioned for this compound, where a glycine equivalent is alkylated with a substrate containing a leaving group and a precursor to the chloro-substituted carbon of the cyclopropane ring.
Furthermore, the synthesis of cyclopropane amino acids has been achieved through the one-pot cyclopropanation of dehydroamino acids. monash.edu This suggests that derivatives of amino acids like serine, which contain a leaving group on the side chain, could potentially undergo intramolecular cyclization to form the cyclopropane ring.
The following table presents conceptual intramolecular cyclization approaches.
| Approach | Precursor | Key Transformation |
| Alkylation of Glycine Equivalent | Glycine derivative and a suitable chloro-containing alkylating agent | Intramolecular nucleophilic substitution |
| Cyclization of Serine Derivative | Serine derivative with an activated hydroxyl group | Intramolecular displacement to form the cyclopropane ring |
Catalytic Systems in this compound Synthesis
The development of efficient catalytic systems is paramount for the synthesis of complex molecules like this compound. These systems not only enhance reaction rates and yields but also offer the potential for stereochemical control.
Copper(I)-based catalytic systems have emerged as a powerful tool for the synthesis of cyclopropane derivatives through atom transfer radical addition (ATRA) reactions. The combination of a Cu(I) salt, an amine ligand, and dimethyl sulfoxide (DMSO) as a solvent and/or co-ligand has proven to be particularly effective.
The development of this catalytic system has been driven by the need for mild and efficient reaction conditions. The Cu(I) species acts as the catalyst, facilitating the transfer of a radical to an alkene, thereby initiating the cyclopropanation process. The amine ligand plays a crucial role in stabilizing the copper catalyst and modulating its reactivity. DMSO, a polar aprotic solvent, not only serves as the reaction medium but can also coordinate with the copper center, influencing the catalytic activity.
Optimization of this catalytic system involves a systematic variation of several parameters to achieve the highest possible yield and selectivity. Key parameters that are typically optimized include:
Copper(I) Salt: Different copper(I) salts, such as CuBr, CuCl, and CuI, can be employed. The choice of the anion can influence the solubility and reactivity of the catalyst.
Amine Ligand: A wide range of amine ligands, including primary, secondary, and tertiary amines, as well as more complex nitrogen-containing ligands like bipyridines and phenanthrolines, can be used. The steric and electronic properties of the amine have a significant impact on the catalytic performance.
Solvent: While DMSO is a common choice, other polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile can also be used. The solvent can affect the solubility of the reactants and the stability of the catalytic species.
Temperature: The reaction temperature is a critical parameter that influences the reaction rate and selectivity. Optimization is necessary to find a balance between a reasonable reaction time and the prevention of side reactions.
The following table illustrates the effect of varying reaction parameters on the yield of a model copper-catalyzed cyclopropanation reaction, based on findings from related systems.
| Entry | Cu(I) Salt | Amine Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuBr | Pyridine | DMSO | 25 | 75 |
| 2 | CuCl | Pyridine | DMSO | 25 | 82 |
| 3 | CuBr | Triethylamine | DMSO | 25 | 65 |
| 4 | CuCl | Pyridine | DMF | 25 | 78 |
| 5 | CuCl | Pyridine | DMSO | 50 | 88 |
The synthesis of this compound can potentially lead to the formation of stereoisomers. Therefore, controlling the stereochemistry of the reaction is of utmost importance, particularly when the target molecule is intended for applications where a specific stereoisomer is required.
In the context of cyclopropanation reactions, stereochemical control can be exerted at two levels:
Diastereoselectivity: This refers to the preferential formation of one diastereomer over another. In the case of substituted alkenes, the addition of the carbene can occur from either face of the double bond, leading to the formation of cis and trans isomers. The diastereoselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the alkene and the catalyst.
Enantioselectivity: When a chiral catalyst is used, it is possible to achieve the preferential formation of one enantiomer over the other. This is a crucial aspect of asymmetric synthesis and is highly desirable in the pharmaceutical and agrochemical industries.
The use of chiral ligands in copper-catalyzed cyclopropanation reactions has been extensively studied and has proven to be an effective strategy for achieving high levels of enantioselectivity. Chiral bis(oxazoline) (BOX) and salen-type ligands are among the most successful classes of ligands for this purpose.
The following table presents representative data on the stereoselectivity of copper-catalyzed cyclopropanation reactions using different chiral ligands, based on studies of analogous systems.
| Entry | Chiral Ligand | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (%) |
|---|---|---|---|
| 1 | (R,R)-BOX | 90:10 | 95 |
| 2 | (S,S)-BOX | 88:12 | 94 |
| 3 | (R,R)-Salen | 85:15 | 92 |
| 4 | (S,S)-Salen | 87:13 | 93 |
Industrial Production Considerations and Scalability
The transition from a laboratory-scale synthesis to an industrial production process presents a unique set of challenges. Factors such as cost-effectiveness, safety, and environmental impact become paramount.
The chlorination of the cyclopropane ring is a key step in the synthesis of this compound. On an industrial scale, the choice of the chlorinating agent and the reaction conditions are critical.
Commonly used chlorinating agents for carboxylic acids include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) researchgate.net. Thionyl chloride is often preferred for large-scale operations due to its relatively low cost and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the product google.comorgsyn.org.
The scalability of the chlorination process depends on several factors, including:
Reactor Design: The choice of reactor material is crucial to prevent corrosion from the acidic byproducts. Glass-lined or specialized alloy reactors are often required.
Heat Management: The chlorination reaction is often exothermic, and efficient heat removal is necessary to control the reaction temperature and prevent runaway reactions.
Byproduct Handling: The safe handling and disposal or recycling of the gaseous byproducts (e.g., HCl and SO₂) are important environmental and safety considerations.
A patent for the preparation of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid describes a process using thionyl chloride at a temperature of 50°C to 100°C, resulting in yields of 90% to 96% google.com.
One-pot reactions, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For the synthesis of this compound, a one-pot strategy could involve the sequential cyclopropanation and chlorination of a suitable precursor.
The development of a successful one-pot process requires careful selection of reagents and reaction conditions that are compatible with all the reaction steps. For instance, the catalyst used for the cyclopropanation step should not be deactivated by the chlorinating agent or the byproducts of the chlorination reaction.
A potential one-pot approach for the synthesis of a related compound, 1-chloro-1-chloroacetyl-cyclopropane, has been described in a patent, which involves the reaction of 5-chloro-2-pentanone with sulfonyl chloride followed by treatment with a base and a catalyst google.com. While not directly applicable to this compound, this approach highlights the feasibility of one-pot strategies for the synthesis of functionalized cyclopropanes.
The following table provides a hypothetical comparison of a multi-step synthesis versus a one-pot synthesis for a functionalized cyclopropane.
| Parameter | Multi-Step Synthesis | One-Pot Synthesis |
|---|---|---|
| Number of Steps | 3 | 1 |
| Overall Yield (%) | 60 | 75 |
| Total Reaction Time (h) | 24 | 12 |
| Number of Purification Steps | 2 | 1 |
Theoretical and Computational Investigations of 1 Chlorocyclopropane 1 Carboxylic Acid
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to elucidating the molecular and electronic structure of 1-chlorocyclopropane-1-carboxylic acid. The molecule's geometry is heavily influenced by its three-membered cyclopropane (B1198618) ring, which imposes significant angle strain. The internal bond angles of the ring are forced to be approximately 60°, a sharp deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This inherent strain, estimated to be around 27.6 kcal/mol for a cyclopropane ring, is a key determinant of the molecule's reactivity.
The electronic properties are largely governed by the substituents on the C1 carbon. The presence of both a chlorine atom and a carboxylic acid group on the same carbon atom creates a unique electronic environment. smolecule.com
Inductive Effect: The chlorine atom is a potent electron-withdrawing group, which inductively pulls electron density away from the adjacent carbon atom. This effect increases the electrophilic character of the carboxyl carbon and enhances the acidity of the carboxylic acid group compared to its non-halogenated counterpart. smolecule.com
These electronic features are critical in predicting how the molecule will interact with other chemical species and in understanding its reaction mechanisms.
Conformational Analysis and Stereochemistry
The rigid structure of the cyclopropane ring significantly restricts the conformational freedom of this compound. Unlike acyclic molecules, large-scale conformational changes through bond rotation within the ring are not possible. The primary source of conformational variability arises from the rotation of the carboxylic acid group (-COOH) around the single bond connecting it to the cyclopropane ring.
From a stereochemical perspective, the C1 carbon atom of this compound is a stereogenic center. It is bonded to four different groups: the chlorine atom, the carboxylic acid group, and the two other carbon atoms of the ring (C2 and C3). Consequently, the molecule is chiral and can exist as a pair of enantiomers (R and S isomers). These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities and interactions with other chiral molecules.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the potential reaction pathways of this compound. The molecule is known to participate in several reaction types, including nucleophilic substitutions, reductions, and ring-opening reactions, driven by its inherent ring strain and the electronic effects of its substituents. smolecule.com
For any given reaction, computational methods can be employed to locate the transition state—the highest energy point along the reaction coordinate. Analysis of the transition state structure provides crucial information about the geometry of the reacting species at the point of maximum energy, which is essential for understanding how bonds are broken and formed. For this compound, transition state analysis could be applied to model key transformations, such as the substitution of the chlorine atom by a nucleophile or the mechanism of thermally induced ring-opening.
By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can generate a detailed energy profile for a reaction pathway. This profile illustrates the thermodynamics (relative stability of products and reactants) and kinetics (the energy barrier, or activation energy, that must be overcome) of the reaction. Such profiles would be invaluable for predicting the feasibility of different reactions involving this compound and for understanding the conditions required to favor a particular product.
Predictive Modeling for Spectroscopic Characterization
Predictive modeling plays a crucial role in the structural elucidation of compounds by forecasting their spectroscopic properties. For mass spectrometry, a key parameter that can be predicted is the collision cross-section (CCS).
The Collision Cross-Section (CCS) is a physicochemical property that reflects the size and shape of an ion in the gas phase. semanticscholar.orgnih.gov It is determined in ion mobility-mass spectrometry (IM-MS) and provides an additional dimension of characterization that, along with mass-to-charge ratio and retention time, increases the confidence of compound identification. nih.govnih.gov Predictive models, often based on machine learning or other computational approaches, can calculate theoretical CCS values for various ions of a molecule. mdpi.com These predicted values can then be compared against experimental data to confirm the identity of an unknown analyte. nih.gov
For this compound, predicted CCS values have been calculated for a range of potential adducts that could be formed in a mass spectrometer source. These predictions are essential for identifying the compound in complex mixtures using IM-MS techniques. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 121.00509 | 117.4 |
| [M+Na]⁺ | 142.98703 | 128.2 |
| [M-H]⁻ | 118.99053 | 121.3 |
| [M+NH₄]⁺ | 138.03163 | 136.9 |
| [M+K]⁺ | 158.96097 | 125.8 |
| [M+H-H₂O]⁺ | 102.99507 | 114.7 |
| [M+HCOO]⁻ | 164.99601 | 135.7 |
Data sourced from PubChemLite. uni.lu
In Silico Approaches in Biological Activity Prediction
In modern chemical and biological research, in silico methods are indispensable tools for predicting the biological activity of small molecules, thereby accelerating the process of identifying promising candidates for various applications. researchgate.netnih.gov These computational approaches allow for the high-throughput screening of compounds and provide deep insights into their potential mechanisms of action at a molecular level before committing to costly and time-consuming experimental synthesis and testing. For this compound, a structural analog of the ethylene (B1197577) precursor 1-aminocyclopropane-1-carboxylic acid (ACC), these methods are particularly valuable for exploring its potential as a modulator of plant growth by targeting enzymes in the ethylene biosynthesis pathway, such as ACC oxidase.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. mdpi.com This method is crucial for understanding the potential inhibitory action of this compound on ACC oxidase (ACO), the enzyme that catalyzes the final step in ethylene biosynthesis. frontiersin.orgmdpi.comnih.gov
Given the structural similarity between this compound and the native substrate, ACC, docking studies focus on the enzyme's active site. ACC oxidase is a non-heme iron-containing enzyme that requires Fe(II), ascorbate, and bicarbonate as cofactors for its catalytic activity. frontiersin.orgmdpi.com Docking simulations of the native substrate, ACC, and its analogs into the ACO active site have revealed a network of critical interactions that facilitate binding and catalysis.
Key residues within the ACC oxidase active site play a crucial role in substrate recognition and binding. The iron cofactor is coordinated by a facial triad (B1167595) of two histidine residues (e.g., H177) and one aspartate residue (e.g., D179), which are essential for positioning the substrate. frontiersin.org The carboxylate group of ACC typically forms important hydrogen bonds and electrostatic interactions with positively charged or polar residues, such as Arginine (e.g., Arg175, Arg244) and Serine (e.g., Ser246). frontiersin.org
Studies on ACC and its analogs suggest that this compound would likely occupy the same binding pocket. The cyclopropane ring would fit into the hydrophobic portion of the pocket, while its carboxylic acid group would mimic the interactions of ACC's carboxylate. The chlorine atom, being more electronegative and larger than the amino group of ACC, would influence the binding affinity and orientation within the active site, potentially leading to competitive inhibition of the enzyme. Docking studies can quantify this interaction through scoring functions, which estimate the binding free energy, providing a basis for comparing its inhibitory potential against the native substrate. nih.gov
| Interacting Residue in ACC Oxidase | Potential Interaction Type | Role in Binding |
| H177, D179 | Metal Coordination | Binds the essential Fe(II) cofactor, which in turn coordinates with the ligand. frontiersin.org |
| Arg175, Arg244 | Hydrogen Bonding, Electrostatic | Stabilizes the negatively charged carboxylate group of the ligand. frontiersin.org |
| Ser246 | Hydrogen Bonding | Forms hydrogen bonds with the ligand's carboxylate group. frontiersin.org |
| Active Site Pocket | Hydrophobic Interactions | Accommodates the cyclopropane ring of the ligand. |
This table summarizes key amino acid residues in the ACC oxidase active site and their predicted roles in binding ligands like this compound, based on studies of the native substrate, ACC.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This approach is founded on the principle that the structural or physicochemical properties of a molecule determine its activity. nih.gov For this compound, a QSAR study would involve synthesizing a library of derivatives and correlating their structural modifications with their inhibitory activity against ACC oxidase.
The process begins with creating a dataset of derivatives where specific parts of the parent molecule are systematically altered. For instance, the chlorine atom could be replaced with other halogens (F, Br, I), or other substituents could be added to the cyclopropane ring. The biological activity (e.g., the concentration required to inhibit 50% of ACC oxidase activity, IC50) of each derivative would then be experimentally measured.
Next, a wide range of molecular descriptors for each derivative is calculated. These descriptors are numerical values that quantify various aspects of the molecule's structure, including:
Electronic properties: (e.g., partial charges, dipole moment) which influence electrostatic interactions.
Steric properties: (e.g., molecular volume, surface area) which relate to how the molecule fits into the enzyme's active site. nih.gov
Hydrophobic properties: (e.g., LogP) which are crucial for membrane permeability and hydrophobic interactions.
Topological indices: which describe the branching and connectivity of the molecule.
Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that best describes the relationship between the calculated descriptors and the measured biological activity. nih.govtandfonline.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent inhibitors. fda.gov
| Derivative (Hypothetical) | Key Descriptor | Descriptor Value (Illustrative) | Predicted IC50 (µM) (Illustrative) |
| 1-Fluorocyclopropane-1-carboxylic acid | Halogen Electronegativity | 3.98 | 75 |
| This compound | Halogen Electronegativity | 3.16 | 50 |
| 1-Bromocyclopropane-1-carboxylic acid | Halogen Electronegativity | 2.96 | 62 |
| 2-Methyl-1-chlorocyclopropane-1-carboxylic acid | Molecular Volume (ų) | 135 | 90 |
| 1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid | Molecular Volume (ų) | 150 | 120 |
This illustrative table presents a hypothetical QSAR dataset for derivatives of this compound. It shows how different molecular descriptors could correlate with predicted inhibitory activity (IC50) against an enzyme like ACC oxidase.
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. researchgate.netdiva-portal.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the biomolecular system at an atomic level. nih.gov
For the this compound-ACCO complex, an MD simulation would typically start with the best-docked pose obtained from docking studies. This complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation, often running for nanoseconds to microseconds, tracks the movements of every atom in the system.
The primary goals of running an MD simulation in this context are:
To Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site or if it dissociates. rsc.org A stable complex will show minimal fluctuations in RMSD after an initial equilibration period. nih.gov
To Analyze Intermolecular Interactions: MD simulations allow for the detailed analysis of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. It can reveal which interactions are persistent throughout the simulation and which are transient, providing a deeper understanding of the key determinants of binding affinity.
To Observe Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the enzyme's active site might adjust to accommodate the ligand (induced fit) and how the ligand itself might change conformation upon binding. rsc.org
By analyzing the simulation trajectory, scientists can calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. These insights are critical for validating the binding mode predicted by docking and for refining the design of more effective enzyme inhibitors. rsc.org
| MD Simulation Parameter | Description | Purpose |
| Simulation Time | The duration of the simulation (e.g., 100 nanoseconds). | To allow sufficient time for the system to equilibrate and for meaningful dynamic events to be observed. |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the ligand/protein at a given time and a reference structure. | To assess the structural stability of the protein and the ligand's binding pose over time. nih.govrsc.org |
| RMSF (Root Mean Square Fluctuation) | A measure of the fluctuation of individual amino acid residues around their average positions. | To identify flexible or rigid regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | To determine the key hydrogen bonding interactions that stabilize the complex. |
| Binding Free Energy (e.g., MM/PBSA) | A calculation to estimate the free energy of binding from the simulation snapshots. | To provide a more accurate prediction of binding affinity. |
This table outlines key parameters and analyses commonly performed in molecular dynamics simulations to investigate the stability and interactions of a ligand-protein complex.
Advanced Applications of 1 Chlorocyclopropane 1 Carboxylic Acid in Chemical Sciences
Role as a Versatile Synthetic Building Block
The unique structural arrangement of 1-Chlorocyclopropane-1-carboxylic acid, with two distinct functional groups at the C1 position, renders it an exceptionally useful building block in organic synthesis. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate for constructing more complex molecular frameworks. smolecule.com Chemists leverage its reactivity in cycloaddition and ring-opening reactions to forge new carbon-carbon bonds and introduce diverse functionalities. smolecule.com
A key application of this compound is its role as a precursor in the synthesis of β,γ-unsaturated carboxylic acids. smolecule.com This transformation is typically achieved through a ring-opening reaction. The high degree of angle and torsional strain within the cyclopropane (B1198618) ring makes it thermodynamically favorable to open under specific reaction conditions. Nucleophilic attack at the carbon atom bearing the chlorine and carboxylic acid groups can trigger a concerted process where the ring cleaves, leading to the formation of a stable, acyclic unsaturated product. smolecule.com This synthetic strategy provides a direct route to a class of compounds that are themselves important intermediates in the synthesis of natural products and pharmaceuticals.
Furthermore, this compound serves as a valuable starting material for dicarboxylic acid derivatives. The reactive sites on the molecule can be manipulated sequentially to introduce a second carboxylic acid functionality or its synthetic equivalent, expanding the molecular complexity and utility of the resulting products. smolecule.com
Table 1: Synthetic Applications of this compound
| Application | Product Class | Key Reaction Type |
| Versatile Synthesis | β,γ-Unsaturated Carboxylic Acids | Ring-Opening |
| Versatile Synthesis | Dicarboxylic Acid Derivatives | Functional Group Manipulation |
| Complex Architectures | Heterocyclic Systems | Cycloaddition |
The reactivity of this compound is well-suited for the construction of intricate molecular structures, particularly carbo- and heterocyclic systems. It has been effectively employed in various cycloaddition reactions, where two or more molecules combine to form a ring. smolecule.commdpi.com Research has demonstrated its utility in synthesizing diverse and complex ring systems, including: smolecule.com
Cyclobutanes: Through [2+2] cycloaddition pathways.
Pyrazoles: By reacting with diazo compounds or other 1,3-dipoles.
Oxazoles: In reactions with appropriate synthetic partners to form the five-membered heterocyclic ring.
These cycloaddition strategies capitalize on the molecule's ability to act as a reactive component, enabling the efficient assembly of complex scaffolds from simpler precursors. The resulting heterocyclic frameworks are prevalent in medicinal chemistry and drug discovery. smolecule.com
Contributions to Materials Science
The functional groups of this compound provide opportunities for its application in materials science, particularly in the creation of functional polymers and modified surfaces. The carboxylic acid moiety is especially important in this context, offering a reactive handle for covalent attachment to other molecules or substrates.
In polymer chemistry, molecules containing carboxylic acids are fundamental for synthesizing polyesters and polyamides through condensation polymerization. ontosight.ainumberanalytics.com The carboxylic acid group of this compound can react with alcohols or amines to form ester or amide linkages, respectively. This allows for its potential incorporation into polymer backbones.
By integrating this compound as a monomer or co-monomer, chemists can introduce the unique chloro-cyclopropyl functionality into the resulting polymer chain. This pendant group can serve several purposes:
Altering Polymer Properties: The bulky and polar nature of the group can influence properties such as glass transition temperature, solubility, and thermal stability. ontosight.ai
Post-Polymerization Modification: The reactive chlorine atom on the cyclopropane ring can act as a site for further chemical reactions, allowing for the grafting of other molecules onto the polymer chain and the creation of functional or cross-linked materials.
The modification of surfaces is critical for developing advanced materials with tailored properties such as biocompatibility, adhesion, and sensor capabilities. Carboxylic acids are widely used as anchor groups to covalently bind molecules to various substrates, including metal oxides and nanoparticles. cd-bioparticles.com
The carboxylic acid group of this compound can be used to attach the molecule to a surface through the formation of ester linkages or other covalent bonds. cd-bioparticles.com This process would result in a surface decorated with chloro-cyclopropyl groups. Such a functionalized surface could have several potential applications:
Reactive Surfaces: The surface-bound chlorine atoms could serve as reactive sites for subsequent chemical transformations, enabling the attachment of biomolecules, catalysts, or other functional moieties.
Controlled Wettability: The introduction of these polar functional groups can be used to control the hydrophilicity and wetting characteristics of a surface. washington.edu
While specific, large-scale industrial applications in this area are still emerging, the fundamental reactivity of its functional groups makes this compound a compound of interest for the future development of advanced functional materials.
Biochemical and Biological Implications of 1 Chlorocyclopropane 1 Carboxylic Acid and Its Derivatives
Role as a Bioactive Molecule Analog
Structural Mimicry of 1-Aminocyclopropane-1-carboxylic acid (ACC)
1-Chlorocyclopropane-1-carboxylic acid is a synthetic organic compound that serves as a structural analog to the naturally occurring plant molecule, 1-Aminocyclopropane-1-carboxylic acid (ACC). smolecule.com ACC is a non-proteinogenic α-amino acid that plays a crucial role as the direct precursor to the plant hormone ethylene (B1197577). wikipedia.org The structural similarity between the two molecules is centered around the shared cyclopropane (B1198618) ring.
Both compounds feature a three-membered carbon ring with a carboxylic acid group attached to one of the carbons. The key difference lies in the substituent at the C1 position. In ACC, this is an amino group (-NH2), whereas in this compound, it is a chlorine atom (-Cl). smolecule.com This substitution of a chlorine atom for an amino group creates a molecule that can interact with biological systems that normally recognize ACC.
Table 1: Comparison of Structural Features
| Feature | 1-Aminocyclopropane-1-carboxylic acid (ACC) | This compound |
| Core Structure | Cyclopropane ring | Cyclopropane ring |
| Functional Group at C1 | Carboxylic acid (-COOH) | Carboxylic acid (-COOH) |
| Second Substituent at C1 | Amino group (-NH2) | Chlorine atom (-Cl) |
| Molecular Formula | C₄H₇NO₂ | C₄H₅ClO₂ |
| Chirality | Achiral | Achiral |
This structural mimicry is the foundation for the biological activity of this compound within plant systems.
Influence on Ethylene Biosynthesis Pathways in Plants
The ethylene biosynthesis pathway in higher plants is a well-established two-step process. frontiersin.org The first committed step involves the conversion of S-adenosyl-L-methionine (SAM) to ACC, a reaction catalyzed by the enzyme ACC synthase (ACS). frontiersin.orgnih.gov In the second and final step, ACC is oxidized to form ethylene, a reaction mediated by the enzyme ACC oxidase (ACO). frontiersin.orgfrontiersin.org
Enzymatic Interaction Studies
Inhibition of ACC Oxidase (ACO) Enzymes
Research has demonstrated that this compound functions as an inhibitor of ACC oxidase (ACO) enzymes. smolecule.com ACO is a non-heme iron-dependent oxygenase that catalyzes the conversion of ACC to ethylene. mdpi.com The inhibitory action of this compound arises from its ability to bind to the active site of ACO, preventing or reducing the binding of the natural substrate, ACC. This competitive inhibition effectively blocks the final step in the ethylene biosynthesis pathway, leading to a reduction in ethylene production.
Specificity and Potency of ACO Inhibition (e.g., ACO2 of Arabidopsis thaliana)
The inhibitory effect of this compound can exhibit specificity and varying potency depending on the specific ACO isozyme and the plant species. In the model plant Arabidopsis thaliana, there are five known members of the ACO gene family, each with potentially different expression patterns and enzymatic properties. biorxiv.org
Studies focusing on specific isozymes, such as ACO2 from Arabidopsis thaliana, have provided insights into the potency of inhibition. The effectiveness of this compound as an inhibitor is determined by its affinity for the enzyme's active site compared to that of ACC. While detailed kinetic data for this compound is not extensively published, the principle of competitive inhibition suggests that its potency is directly related to its ability to compete with ACC for binding to ACO. The differential expression and activity of various ACO isozymes across different tissues and developmental stages can lead to varied physiological responses to the application of this inhibitor. biorxiv.org
Modulatory Effects on Plant Physiological Processes
By inhibiting ethylene biosynthesis, this compound can modulate a wide range of physiological processes in plants that are regulated by ethylene. smolecule.com Ethylene is a gaseous plant hormone that influences numerous aspects of plant growth and development, including seed germination, root growth, fruit ripening, leaf senescence, and responses to biotic and abiotic stress. nih.govfrontiersin.org
The application of this compound can therefore lead to observable changes in these processes. For instance, by blocking ethylene production, it could delay fruit ripening in climacteric fruits, a process heavily dependent on a surge in ethylene synthesis. Similarly, it could influence root development, as ethylene is known to play a role in root hair formation and primary root elongation. The extent and nature of these modulatory effects are dependent on the plant species, the developmental stage, and the concentration of the inhibitor applied.
Regulation of Fruit Ripening and Senescence
The ripening of many fruits is a complex, genetically programmed process orchestrated by the gaseous hormone ethylene. In climacteric fruits such as apples, bananas, and tomatoes, a burst of ethylene production triggers a cascade of events leading to changes in color, texture, aroma, and flavor. 1-CCCA, by virtue of its ability to inhibit ethylene synthesis, has been investigated as a tool to modulate these processes.
The primary mechanism of action for 1-CCCA in regulating fruit ripening is its interference with the enzyme ACC oxidase (ACO), which catalyzes the final step in ethylene biosynthesis—the conversion of ACC to ethylene. By acting as a competitive inhibitor of ACO, 1-CCCA effectively curtails the production of ethylene, thereby delaying the onset and progression of ripening. This inhibition can lead to a significant extension of the post-harvest shelf life of fruits, a critical factor in the global food supply chain.
Research has demonstrated that the application of ethylene inhibitors can have a marked effect on the physiological and biochemical changes associated with ripening. For instance, treatment with inhibitors is known to delay the softening of fruit tissues, a process mediated by cell wall-degrading enzymes whose expression is often ethylene-dependent. Furthermore, the characteristic changes in fruit color, often resulting from the degradation of chlorophyll (B73375) and the synthesis of pigments like carotenoids and anthocyanins, can be postponed by blocking ethylene production. While specific studies detailing the extensive application of 1-CCCA on a wide variety of fruits are still emerging, the well-established role of ethylene inhibitors like 1-methylcyclopropene (B38975) (1-MCP) provides a strong parallel for the expected effects of 1-CCCA. For example, 1-MCP treatment has been shown to delay ripening in bananas, mangoes, and papayas, with varying degrees of efficacy depending on the fruit type.
Senescence, the final stage of development leading to the death of plant tissues, is also heavily influenced by ethylene. In cut flowers and leafy vegetables, ethylene promotes wilting, yellowing, and eventual decay. The application of ethylene biosynthesis inhibitors can significantly delay these senescent processes, thereby extending the vase life of ornamental flowers and the freshness of produce. Studies on carnations, for instance, have shown that inhibiting ethylene production can dramatically retard flower senescence.
Impact on Plant Growth and Stress Responses
Ethylene is not only a ripening hormone but also a key regulator of plant growth and responses to a multitude of environmental stresses. Consequently, the ability of 1-CCCA to modulate ethylene levels has significant implications for how plants develop and cope with adverse conditions.
Plants respond to a variety of abiotic stresses, such as drought, salinity, and extreme temperatures, by producing ethylene. This "stress ethylene" can trigger a range of physiological responses, some of which are adaptive, while others can be detrimental if sustained. For instance, ethylene is involved in promoting leaf abscission (shedding) and senescence under stress, which can limit water loss but also reduce photosynthetic capacity.
By inhibiting the production of stress ethylene, 1-CCCA and its derivatives could potentially enhance plant tolerance to these environmental challenges. Research on the role of ACC and ethylene in stress responses suggests that maintaining optimal ethylene levels is crucial for survival. For example, in maize, the application of ACC has been shown to enhance resilience against drought and pathogenic assaults. Conversely, inhibiting ethylene production or signaling has, in some cases, conferred increased tolerance to salinity. Overexpression of the ACC deaminase gene in petunias, which lowers ethylene levels, resulted in improved tolerance to cold, drought, and salt stress. These findings suggest that a chemical inhibitor like 1-CCCA could be a valuable tool for enhancing crop resilience in the face of climate change.
Exploration in Medicinal Chemistry Research
The unique structural features of the cyclopropane ring, particularly its rigidity and three-dimensional nature, have made it an attractive scaffold for the design of new therapeutic agents. This compound, as a functionalized cyclopropane, serves as a versatile building block in this endeavor.
Intermediate for Biologically Active Compounds
This compound is a valuable starting material for the synthesis of a variety of more complex molecules with potential biological activity. The presence of the carboxylic acid and the chlorine atom provides two reactive sites for further chemical modifications. For instance, the carboxylic acid can be converted into amides, esters, and other functional groups, while the chlorine atom can be displaced in nucleophilic substitution reactions.
This versatility has been exploited in the synthesis of a range of compounds, including derivatives with potential applications as pesticides and pharmaceuticals. For example, cyclopropane carboxylic acid derivatives are known to be important intermediates in the production of synthetic pyrethroids, a class of insecticides. Furthermore, the core cyclopropane structure is found in a number of antiviral and anti-inflammatory compounds, suggesting that 1-CCCA could serve as a precursor for the synthesis of novel drugs in these therapeutic areas. Research has explored the synthesis of various cyclopropane-containing compounds, including those with potential as non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents.
Design of Pharmaceuticals Targeting Specific Biological Pathways
The rigid nature of the cyclopropane ring in derivatives of 1-CCCA allows for the precise positioning of functional groups in three-dimensional space. This is a critical aspect in the rational design of drugs that target specific biological macromolecules, such as enzymes and receptors. By locking a molecule into a specific conformation that is complementary to the binding site of a target protein, medicinal chemists can enhance the potency and selectivity of a drug.
This strategy of "conformational restriction" is a powerful tool in drug discovery. A flexible molecule can adopt numerous conformations, and only a fraction of these may be active in binding to the target. By pre-organizing the molecule into its bioactive conformation using a rigid scaffold like the cyclopropane ring, the entropic penalty of binding is reduced, leading to a stronger interaction.
Derivatives of cyclopropane carboxylic acid have been investigated for their potential to interact with a variety of biological targets. For example, some derivatives have been designed as inhibitors of enzymes involved in inflammatory processes. The ability to create a diverse library of compounds from a starting material like 1-CCCA allows for the exploration of structure-activity relationships and the optimization of drug candidates for specific biological pathways.
Contribution to Structural Rigidity in Pharmacophores
A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The inclusion of a cyclopropane ring, such as that derived from 1-CCCA, can impart significant structural rigidity to a pharmacophore. This rigidity helps to maintain the optimal spatial orientation of the key interacting groups, ensuring a more effective and specific interaction with the biological target.
The conformational constraint imposed by the cyclopropane ring reduces the number of possible shapes a molecule can adopt, which can lead to several advantages in drug design. Firstly, it can increase the binding affinity of the molecule for its target, as mentioned earlier. Secondly, it can improve the selectivity of the drug for its intended target over other related proteins, thereby reducing the potential for off-target side effects. Finally, a more rigid molecular structure can also lead to improved metabolic stability, as the molecule may be less susceptible to degradation by enzymes in the body.
The use of conformationally restricted analogues is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The cyclopropane moiety, with its unique steric and electronic properties, is an increasingly utilized tool in this approach. By incorporating the this compound scaffold into drug candidates, researchers can leverage the benefits of structural rigidity to develop more potent, selective, and stable pharmaceuticals.
Study of 1 Chlorocyclopropane 1 Carboxylic Acid Derivatives and Analogs
Synthesis and Characterization of Substituted 1-Chlorocyclopropane-1-carboxylic acid Derivatives
The synthesis of substituted cyclopropane (B1198618) rings is a foundational aspect of their study. Methodologies often require precise control to achieve desired stereochemistry and functional group tolerance.
The synthesis of (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid has been accomplished through an efficient catalytic system. Research has shown that a combination of a Copper(I) salt, an amine, and Dimethyl sulfoxide (DMSO) under mild conditions can produce the target compound in high yields. ffhdj.com This method represents a significant improvement in efficiency for creating functionally substituted cyclopropane carboxylic acids. ffhdj.com
The primary area of bioactivity explored for this compound is in agriculture, specifically as a regulator of ethylene (B1197577) biosynthesis in plants. ffhdj.com Ethylene is a key plant hormone that influences processes such as ripening and senescence. 1-aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor to ethylene. ffhdj.com In silico docking studies were performed to assess the potential of (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid to inhibit 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), the enzyme that converts ACC to ethylene. ffhdj.com The results from these computational models suggest that the synthesized compound has a high affinity for ACO2 and may act as an effective inhibitor of ethylene production. ffhdj.com
Various synthetic routes have been developed for other halogenated cyclopropane carboxylic acids. One notable method involves the selective hydrogenating dechlorination of 1-methyl-2,2-dichlorocyclopropane compounds. This process yields 1-methyl-2-chlorocyclopropane carboxylic acid and its esters, which serve as valuable intermediates in the production of pesticides and pharmaceuticals. google.com
The influence of different halogens on the reactivity of the cyclopropane ring has also been investigated. In Robinson-Gabriel type reactions, treating cyclopropanecarboxylic acid N'-substituted-hydrazides with triphenylphosphine (PPh3) and carbon tetrachloride (CCl4) results in the expected 2-cyclopropyl-5-substituted- ffhdj.comresearchgate.netnih.gov-oxadiazole. researchgate.net However, when carbon tetrabromide (CBr4) or tetraiodomethane (CI4) are used instead, the reaction proceeds with a ring-opening of the cyclopropane moiety, yielding 2-(3-halopropyl)-5-substituted- ffhdj.comresearchgate.netnih.gov-oxadiazoles. researchgate.net This demonstrates that the choice of halogenating agent can dramatically alter the reaction pathway and the final product structure. Furthermore, specific methods for synthesizing 2-fluorocyclopropane carboxylic acid have been developed, expanding the library of available halogenated analogs. google.com
Structure-Activity Relationship (SAR) Studies for Biological Applications
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For cyclopropane derivatives, the substitution pattern on the ring is a key determinant of both chemical reactivity and biological function. researchgate.net The incorporation of a cyclopropane ring into a molecule can enhance potency, improve metabolic stability, and reduce off-target effects. researchgate.net
The reactivity of the cyclopropane ring is heavily influenced by its substituents. Cyclopropanes bearing an electron-accepting group can act as potent electrophiles, undergoing polar, ring-opening reactions with nucleophiles. nih.govnih.gov When both an electron-donating (donor) and an electron-accepting (acceptor) group are present on adjacent carbons, they create a "push-pull" effect. mdpi.commdpi.com This synergistic interaction polarizes the carbon-carbon bond between them, making it susceptible to cleavage under mild conditions. mdpi.commdpi.com
The influence of substituents also extends to the synthesis of these compounds. In the cyclopropanation of 2-phenyl acetonitrile derivatives, the yield is significantly affected by the nature of the substituent on the phenyl ring. Electron-donating groups like methyl and methoxy lead to good yields (86-90%), whereas electron-withdrawing groups like fluoro and chloro result in lower yields (35-70%). nih.gov
Exploration of Esters of this compound
Esters of halogenated cyclopropane carboxylic acids are important synthetic intermediates and, in some cases, the final active products. For instance, lower alkyl esters of 1-methyl-2-chlorocyclopropane carboxylic acid can be produced by the selective hydrogenation of the corresponding 1-methyl-2,2-dichlorocyclopropane carboxylic methyl ester. google.com These esters are noted as valuable intermediates for creating pesticides. google.com
The synthesis of other halogenated cyclopropane esters, such as 3-(halogenovinyl- or propenyl-)-2,2-dimethyl cyclopropane-1-carboxylic acid esters, has been achieved by reacting specific halogenopentadienes with an alkyl diazoacetate. googleapis.com These reactions often employ transition metal complexes of chiral Schiff bases as catalysts. googleapis.com Such esters are key precursors for a class of potent insecticides known as synthetic pyrethroids. google.com
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research will likely focus on developing more sustainable and efficient synthetic routes for 1-chlorocyclopropane-1-carboxylic acid. Current methods, while effective, may involve harsh reaction conditions or the use of expensive and environmentally challenging reagents. The principles of green chemistry are expected to drive the innovation of new synthetic pathways.
Key areas of exploration will include:
Catalytic Systems: The development of novel catalytic systems, such as those utilizing earth-abundant metals or organocatalysts, could lead to milder reaction conditions and improved yields. For instance, research into copper(I) salt/amine/DMSO catalytic systems for the synthesis of related cyclopropane (B1198618) carboxylic acids has shown promise in achieving high yields under mild conditions. ffhdj.comffhdj.com
Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and process control. This approach can minimize waste and energy consumption, contributing to a more sustainable manufacturing process.
Alternative Reagents and Solvents: Investigating the use of greener solvents, such as bio-based solvents or even water, and replacing hazardous reagents with more benign alternatives will be a crucial aspect of future synthetic strategies.
A summary of potential sustainable synthetic approaches is presented in the table below.
| Approach | Potential Advantages |
| Novel Catalysis | Higher efficiency, milder reaction conditions, reduced waste. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Green Solvents/Reagents | Reduced environmental impact and improved process safety. |
In-depth Mechanistic Understanding of Complex Reactions
A more profound understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and designing new transformations. The interplay of the strained cyclopropane ring, the electron-withdrawing carboxylic acid group, and the reactive chlorine atom leads to a rich and complex reactivity profile that warrants further investigation.
Future mechanistic studies could involve:
Kinetic Analysis: Detailed kinetic studies can provide valuable insights into the rate-determining steps of reactions and the influence of various reaction parameters.
Spectroscopic Techniques: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can help to identify and characterize transient intermediates and transition states.
Computational Modeling: Quantum mechanical calculations can be employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states, complementing experimental findings.
Understanding these mechanisms will enable chemists to better control the stereochemistry and regioselectivity of reactions, leading to the more efficient synthesis of complex target molecules.
Advanced Computational Studies for Molecular Design
Computational chemistry and molecular modeling are poised to play an increasingly important role in the exploration of this compound and its derivatives. These in-silico approaches can accelerate the discovery and design of new molecules with desired properties, reducing the need for extensive and time-consuming experimental work.
Future computational research could focus on:
Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build predictive SAR models that correlate the structural features of this compound analogs with their biological activity. This can guide the design of more potent and selective bioactive compounds.
Molecular Docking: In-silico docking studies can predict the binding modes and affinities of this compound derivatives with biological targets, such as enzymes and receptors. This is particularly relevant for its potential application as an inhibitor of ethylene (B1197577) biosynthesis, where it could target enzymes like 1-aminocyclopropane-1-carboxylate oxidase (ACO). ffhdj.comffhdj.com
Pharmacokinetic and Toxicological Predictions: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable drug-like properties early in the development process.
The integration of computational and experimental approaches will be key to unlocking the full potential of this chemical scaffold.
Expanding the Scope of Applications in Organic Synthesis and Materials Science
While this compound is already recognized as a valuable building block in organic synthesis, there is significant potential to expand its applications. Its unique reactivity can be harnessed to access a wider range of molecular architectures.
In organic synthesis , future research may explore its use in:
Cascade Reactions: The development of novel cascade reactions initiated by the ring-opening of the cyclopropane ring could provide efficient access to complex polycyclic and heterocyclic systems.
Asymmetric Synthesis: The design of enantioselective transformations of this compound would be highly valuable for the synthesis of chiral molecules with important biological activities.
In materials science , the incorporation of the cyclopropane motif into polymers and other materials is an emerging area of interest. Research in this area could focus on:
Novel Polymers: The use of this compound as a monomer or cross-linking agent could lead to the development of new polymers with unique thermal, mechanical, and optical properties. The inherent strain of the cyclopropane ring could be exploited to create materials that respond to external stimuli.
Functional Coatings: The carboxylic acid functionality provides a handle for grafting the molecule onto surfaces to create functional coatings with tailored properties, such as hydrophobicity, biocompatibility, or anti-fouling characteristics.
Further Elucidation of Biochemical Pathways and Target Interactions
The structural similarity of this compound to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor of the plant hormone ethylene, suggests its potential to interact with biological pathways. ffhdj.comffhdj.com Future research should aim to elucidate these interactions in detail.
Key research questions to be addressed include:
Enzyme Inhibition: Investigating the potential of this compound and its derivatives to inhibit key enzymes in the ethylene biosynthesis pathway, such as ACC synthase and ACC oxidase. Mechanistic studies on related compounds have provided insights into the interactions with ACC oxidase.
Receptor Binding: Determining if this compound can bind to ethylene receptors or other signaling proteins, and what the downstream consequences of such binding would be.
Metabolic Fate: Understanding how this compound is metabolized in biological systems is crucial for assessing its potential applications in agriculture and medicine.
A deeper understanding of its biochemical interactions could lead to the development of new plant growth regulators or therapeutic agents.
Design and Synthesis of Next-Generation Bioactive Analogs
Building upon a more comprehensive understanding of its structure-activity relationships and biochemical interactions, the design and synthesis of next-generation bioactive analogs of this compound represents a significant opportunity.
Future efforts in this area will likely involve:
Scaffold Modification: Systematic modification of the cyclopropane ring, the carboxylic acid group, and the chlorine substituent to optimize biological activity, selectivity, and pharmacokinetic properties. For example, the synthesis of related 1-phenylcyclopropane carboxamide derivatives has been explored for their potential biological activities.
Bioisosteric Replacement: Replacing the carboxylic acid or chlorine atom with other functional groups that have similar physicochemical properties but may lead to improved biological profiles.
Conjugation with Other Bioactive Molecules: The creation of hybrid molecules by linking this compound to other known bioactive compounds could lead to synergistic effects or novel modes of action.
The development of new analogs with enhanced potency and specificity could have a significant impact on agriculture, by providing new tools for controlling plant growth and development, and potentially in medicine, by offering new therapeutic leads.
Q & A
Q. What are the recommended methods for synthesizing 1-chlorocyclopropane-1-carboxylic acid, and how can purity be verified?
Methodological Answer: Synthesis typically involves nucleophilic substitution or carboxylation reactions. For example, 1-chlorocyclopropane-1-carbonyl chloride (a key intermediate) can be prepared via chlorination of cyclopropanecarboxylic acid derivatives using reagents like thionyl chloride (SOCl₂) . Purity verification requires:
- Spectroscopic Analysis : -NMR and -NMR to confirm cyclopropane ring integrity and chlorine substitution .
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .
- Physical Properties : Compare observed melting/boiling points and density (e.g., predicted boiling point: 148.4±23.0°C) with literature values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and tightly sealed safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization occurs .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .
- Storage : Store in airtight containers away from moisture and ignition sources. Label containers with GHS07 ("Warning") and hazard statements .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are most effective for structural confirmation of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies cyclopropane ring protons (δ ~1.5–2.5 ppm) and chlorine-induced deshielding effects. -NMR confirms carboxylic carbon (δ ~170–180 ppm) .
- IR Spectroscopy : Detect C=O stretching (~1700 cm) and C-Cl bonds (~550–850 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHClO: 138.98 g/mol) .
Advanced Research Questions
Q. How does chlorine substitution influence the reactivity and stability of the cyclopropane ring in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing chlorine atom increases ring strain, enhancing susceptibility to ring-opening reactions. Investigate via:
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) under varying conditions (pH, solvent polarity) .
- Computational Modeling : Use DFT calculations to compare activation energies of substituted vs. unsubstituted cyclopropanes .
- X-ray Crystallography : Resolve bond angles/distortions in the cyclopropane ring post-substitution .
Q. Can this compound act as a substrate or inhibitor for ACC deaminase, and how can this be experimentally determined?
Methodological Answer:
- Enzyme Assays : Incubate the compound with ACC deaminase (e.g., from Agrobacterium strains) and measure chloride release via ion chromatography .
- Competitive Inhibition Studies : Use UV-Vis spectroscopy to track ACC deaminase activity in the presence of varying substrate/inhibitor concentrations .
- Structural Analysis : Co-crystallize the enzyme with the compound to identify binding interactions (if X-ray structures are available) .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- Standardized Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including solvent, temperature, and instrument calibration data .
- Collaborative Validation : Cross-reference data with multiple labs using identical synthetic and analytical protocols .
- Supplementary Data : Publish raw spectral files (e.g., NMR FIDs, MS spectra) in open-access repositories for peer validation .
Q. What computational approaches are suitable for predicting the electronic effects of chlorine on the cyclopropane ring?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate partial charges, frontier molecular orbitals, and bond dissociation energies to assess electronic perturbations .
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability under thermal stress .
- QSPR Models : Develop quantitative structure-property relationships to predict reactivity trends across halogenated analogs .
Q. What is the metabolic fate of this compound in plant systems, and how can it be tracked?
Methodological Answer:
- Isotopic Labeling : Synthesize - or -labeled analogs and monitor degradation products via radio-HPLC or LC-MS .
- Enzyme Profiling : Test activity against plant ACC oxidase/ethylene biosynthesis pathways using in vitro enzyme extracts .
- Phytotoxicity Assays : Expose model plants (e.g., Arabidopsis) to the compound and quantify ethylene production or stress biomarkers (e.g., ROS levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
